1-(5-(tert-Butyl)isoxazol-3-yl)ethanone
Description
1-(5-(tert-Butyl)isoxazol-3-yl)ethanone is a substituted isoxazole derivative characterized by a tert-butyl group at position 5 of the isoxazole ring and an ethanone (acetyl) group at position 3. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The compound is primarily utilized as a research chemical in synthetic organic chemistry and pharmaceutical development due to its structural versatility . The tert-butyl substituent confers enhanced lipophilicity, which may influence solubility and interaction with biological targets.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-6(11)7-5-8(12-10-7)9(2,3)4/h5H,1-4H3 |
InChI Key |
LUCDQVACZVGSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)ethanone can be achieved through various methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-(tert-Butyl)isoxazol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(tert-Butyl)isoxazol-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, some derivatives of isoxazole are known to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanone
- Structure: Features a 3-chlorophenyl group at position 5 and an ethanone group at position 3.
- Molecular Formula: C₁₃H₁₀ClNO₂; Molecular Weight: 247.68 g/mol.
- Synthesis : Prepared via Grignard reaction using ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate and CH₃MgX (X = Cl or Br) .
- Key Differences :
- The 3-chlorophenyl group introduces aromaticity and electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the tert-butyl group.
- Lower lipophilicity (logP ≈ 2.8) than the tert-butyl analog (logP ≈ 3.5), impacting solubility in polar solvents.
Iloperidone (Antipsychotic Drug)
- Structure: Contains a 6-fluorobenzo[d]isoxazol-3-yl group linked to a piperidine-propoxy-methoxyphenyl-ethanone backbone.
- Molecular Formula : C₂₄H₂₇FN₂O₄; Molecular Weight : 426.5 g/mol .
- Key Differences: The benzoisoxazole moiety increases molecular complexity and rigidity, critical for binding to dopamine and serotonin receptors. Higher molecular weight and hydrogen-bonding capacity (due to morpholinoethoxy groups) enhance blood-brain barrier penetration compared to simpler isoxazole derivatives.
Physicochemical and Functional Comparisons
<sup>*</sup>logP values estimated using fragment-based methods.
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